molecular formula C6H2F5N B1217426 2,3,4,5,6-Pentafluoroaniline CAS No. 771-60-8

2,3,4,5,6-Pentafluoroaniline

Cat. No.: B1217426
CAS No.: 771-60-8
M. Wt: 183.08 g/mol
InChI Key: NOXLGCOSAFGMDV-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluoroaniline, also known as this compound, is an organic compound with the molecular formula C6H2F5N. It is a derivative of aniline where all five hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its unique properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and research applications .

Mechanism of Action

Target of Action

Pentafluoroaniline is primarily used in the preparation of pentafluorophenylammonium triflate . This compound serves as an efficient catalyst for esterification and thioesterification . Additionally, Pentafluoroaniline is used in the synthesis of various titanium complexes having two anionic [N, O –] bidentate salicylaldiminato ligands .

Mode of Action

The mode of action of Pentafluoroaniline involves the displacement of a fluoride anion by another anion, probably via the formation of transition complexes of different lifetimes . Simple ionization or attack by neutral species may occur under some conditions .

Biochemical Pathways

Three possible pathways for dehalogenation of fluorinated anilines, such as Pentafluoroaniline, have been proposed . These pathways involve the metabolism of the compound with Pseudomonas fluorescens 26-K, leading to the formation of 3-fluoro-4-hydroxyaniline and the release of a fluoride ion .

Pharmacokinetics

It is known that the compound is soluble in toluene and other organic solvents, but insoluble in water . This solubility profile may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of Pentafluoroaniline’s action is the formation of pentafluorophenylammonium triflate, an efficient catalyst for esterification and thioesterification . It also results in the synthesis of various titanium complexes having two anionic [N, O –] bidentate salicylaldiminato ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,5,6-Pentafluoroaniline can be synthesized through several methods. One common method involves the reaction of pentafluorobenzonitrile with hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under high pressure and elevated temperatures to ensure complete conversion .

Another method involves the reduction of pentafluoronitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid. This method is often preferred for laboratory-scale synthesis due to its simplicity and cost-effectiveness .

Industrial Production Methods

In industrial settings, pentafluoroaniline is often produced through the catalytic hydrogenation of pentafluorobenzonitrile. This process involves the use of a palladium catalyst and hydrogen gas under controlled conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Trifluoroaniline: Contains three fluorine atoms on the benzene ring.

    Tetrafluoroaniline: Contains four fluorine atoms on the benzene ring.

    Hexafluoroaniline: Contains six fluorine atoms on the benzene ring.

Uniqueness of 2,3,4,5,6-Pentafluoroaniline

This compound is unique due to its optimal balance of reactivity and stability. The presence of five fluorine atoms provides significant electron-withdrawing effects, enhancing its reactivity towards nucleophiles while maintaining thermal and chemical stability. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2,3,4,5,6-pentafluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXLGCOSAFGMDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022119
Record name 2,3,4,5,6-Pentafluoroaniline
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Molecular Weight

183.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

771-60-8
Record name Pentafluoroaniline
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Record name 2,3,4,5,6-Pentafluoroaniline
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Record name Pentafluoroaniline
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Record name Benzenamine, 2,3,4,5,6-pentafluoro-
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Record name 2,3,4,5,6-Pentafluoroaniline
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Record name 2,3,4,5,6-pentafluoroaniline
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Record name 2,3,4,5,6-PENTAFLUOROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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